molecular formula C21H20N4O3S2 B3298524 Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897486-12-3

Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B3298524
CAS No.: 897486-12-3
M. Wt: 440.5 g/mol
InChI Key: HQPPDHKFFSNNBO-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound. It is part of the benzothiazole family, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the crystal structure of a related compound was found to be monoclinic, with specific dimensions and angles .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present and the reaction conditions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. It’s important to handle these compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-27-15-5-6-16(28-2)19-18(15)23-21(30-19)25-9-7-24(8-10-25)20(26)13-3-4-14-17(11-13)29-12-22-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPPDHKFFSNNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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